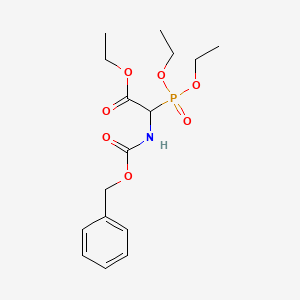
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a diethoxyphosphoryl group attached to an acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate typically involves multi-step organic reactions. One common method includes:
Formation of the Benzyloxycarbonyl Group: This can be achieved by reacting benzyl chloroformate with an amino acid derivative under basic conditions.
Introduction of the Diethoxyphosphoryl Group: This step involves the reaction of the intermediate with diethyl phosphite in the presence of a suitable catalyst.
Esterification: The final step is the esterification of the intermediate with ethanol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyloxycarbonyl ketones, while reduction could produce benzyloxycarbonyl amines.
Applications De Recherche Scientifique
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(methoxyphosphoryl)acetate
- Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(ethoxyphosphoryl)acetate
Uniqueness
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate is unique due to the presence of both benzyloxycarbonyl and diethoxyphosphoryl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H24NO7P |
|---|---|
Poids moléculaire |
373.34 g/mol |
Nom IUPAC |
ethyl 2-diethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C16H24NO7P/c1-4-21-15(18)14(25(20,23-5-2)24-6-3)17-16(19)22-12-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3,(H,17,19) |
Clé InChI |
OZBQRVNDIMNQBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)
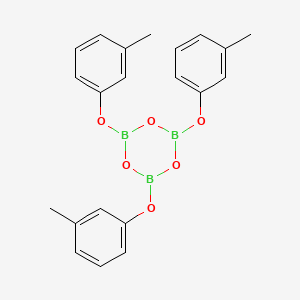

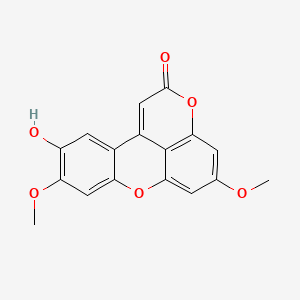
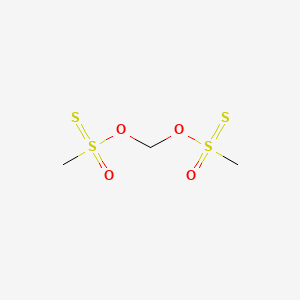
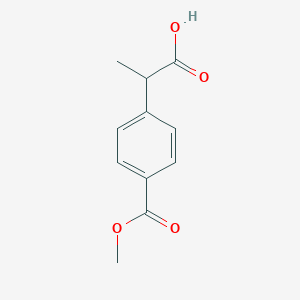

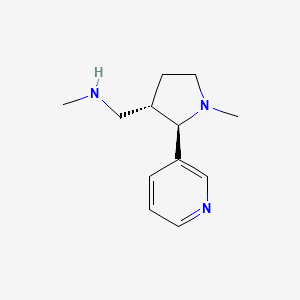
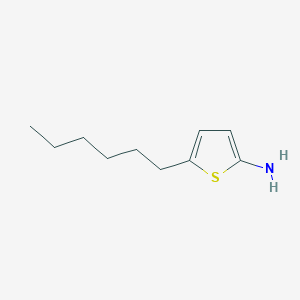
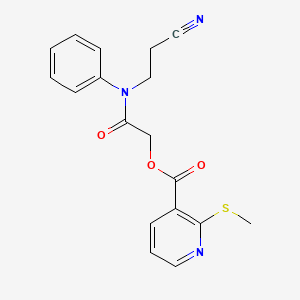

![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
